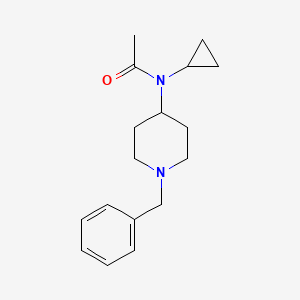

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide

Description

N-(1-Benzylpiperidin-4-yl)-N-cyclopropylacetamide is a synthetic compound featuring a benzyl-substituted piperidine core linked to a cyclopropylacetamide group. The compound’s design suggests possible applications in neurological or metabolic research due to the piperidine moiety’s prevalence in receptor-targeting molecules.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-14(20)19(16-7-8-16)17-9-11-18(12-10-17)13-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMUXNCBKUEVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide typically involves the following steps:

Formation of 1-benzylpiperidin-4-one: This intermediate is synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

Reduction: The 1-benzylpiperidin-4-one is then reduced using a reducing agent like sodium borohydride to form 1-benzylpiperidin-4-ylamine.

Acylation: The final step involves the acylation of 1-benzylpiperidin-4-ylamine with cyclopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Products | Notes |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | N-(1-benzylpiperidin-4-yl)amine + cyclopropanecarboxylic acid | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |

| Basic (e.g., NaOH, KOH) | Piperidin-4-amine derivative + cyclopropanecarboxylate salt | Saponification occurs at elevated temperatures (~80–100°C). |

-

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon.

-

Side Reactions : Overly harsh conditions may degrade the cyclopropane ring or benzyl group.

Alkylation and Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring can undergo alkylation or acylation, though steric hindrance from the benzyl group may limit reactivity:

-

Structural Influence : The benzyl group reduces accessibility to the piperidine nitrogen, favoring reactions at the acetamide nitrogen in some cases .

Nucleophilic Substitution at the Acetamide Carbonyl

The electron-deficient carbonyl carbon is susceptible to nucleophilic attack, though reactivity is modulated by the cyclopropyl group:

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard reagents (e.g., RMgX) | Tertiary alcohol derivatives | Requires anhydrous THF or ether at low temperatures. |

| Amines (e.g., NH₃) | Urea or thiourea analogs | Catalyzed by Lewis acids (e.g., AlCl₃). |

-

Cyclopropyl Effect : The electron-donating cyclopropyl group slightly deactivates the carbonyl, necessitating stronger nucleophiles or catalysts.

Reduction of the Acetamide Group

The carbonyl group can be reduced to a methylene group under specific conditions:

| Reduction Method | Product | Efficiency |

|---|---|---|

| LiAlH₄ | N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethylamine | High yield (>80%) in anhydrous ether. |

| BH₃·THF | Partial reduction to secondary alcohol | Limited utility due to competing side reactions. |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group may undergo ring-opening under strong acidic or oxidative conditions:

Catalytic Hydrogenation

The benzyl group can be removed via hydrogenolysis, enabling further functionalization:

| Catalyst | Product | Selectivity |

|---|---|---|

| Pd/C (H₂, 1–3 atm) | N-(piperidin-4-yl)-N-cyclopropylacetamide | Complete debenzylation within 6–12 hours. |

Interaction with Sigma Receptors (Pharmacological Relevance)

Though not a direct chemical reaction, structural analogs (e.g., phenylacetamide derivatives) exhibit high σ1 receptor affinity (Ki = 3.90 nM) due to:

Scientific Research Applications

Pharmacological Profile

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide exhibits significant activity at various receptor sites, particularly sigma receptors, which are implicated in numerous neuropsychiatric disorders.

Sigma Receptor Affinity

Research has shown that derivatives of N-(1-benzylpiperidin-4-yl) compounds possess high affinity for sigma1 and sigma2 receptors. For instance, the parent compound demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating a strong selectivity for sigma1 over sigma2 receptors .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

Treatment of Psychotic Disorders

Due to its receptor profile, this compound is being explored as a potential treatment for various psychotic disorders, including schizophrenia and bipolar disorder. The modulation of serotonin and dopamine pathways may help alleviate symptoms associated with these conditions .

Analgesic Properties

In preclinical studies, the compound has shown promise as an analgesic agent. For example, in rat models, it was demonstrated to reduce pain responses significantly in formalin tests, suggesting its potential utility in pain management.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in studies where it effectively reduced pro-inflammatory cytokines such as IL-6 and TNF-alpha in induced inflammation models. This positions it as a candidate for treating inflammatory diseases.

Interaction with Sigma Receptors

The binding affinity to sigma receptors suggests that this compound may influence neurotransmitter systems involved in mood regulation and perception of pain. The selective binding profile enhances its potential as a therapeutic agent with fewer side effects compared to traditional drugs targeting broader receptor profiles .

Influence on Neurotransmitter Release

Studies indicate that sigma receptor agonists can modulate the release of various neurotransmitters, including dopamine and serotonin, thus contributing to their effects on mood and cognition .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

| Study | Findings | |

|---|---|---|

| Study 1: Analgesic Efficacy | Demonstrated significant pain reduction in formalin test models | Supports potential use as an analgesic agent |

| Study 2: Anti-inflammatory Activity | Reduced levels of IL-6 and TNF-alpha in inflammation models | Suggests utility in inflammatory conditions |

| Study 3: Psychotic Disorders | Modulated serotonin and dopamine pathways effectively | Potential treatment for schizophrenia and related disorders |

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Structural Differences :

Key Findings :

- The chloro group may enhance lipophilicity but could introduce metabolic instability or toxicity risks.

Table 1: Structural and Physical Comparison

| Compound | Molecular Weight | Key Substituents | Commercial Status |

|---|---|---|---|

| Target Compound | ~289 g/mol* | Benzylpiperidinyl | Not specified |

| 2-Chloro analog | 320.9 g/mol | Chloro, Piperidinylmethyl | Discontinued |

*Estimated based on structural similarity.

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Structural Differences :

- Ethyl spacer between piperidine and acrylamide group.

- Methoxyphenylacrylamide substituent instead of cyclopropylacetamide.

Key Findings :

- High synthesis yield (95%) via coupling of ferulic acid and 2-(1-benzylpiperidin-4-yl)ethylamine .

- The methoxyphenyl group may enhance binding to serotonin or adrenergic receptors, common targets for piperidine derivatives.

- Increased polarity due to phenolic -OH group could improve solubility compared to the target compound.

N-(4-Aminophenyl)-N-cyclopropylacetamide

Structural Differences :

- Replaces benzylpiperidine with a 4-aminophenyl group.

Key Findings :

- The amino group (-NH2) increases solubility but may reduce metabolic stability due to susceptibility to oxidation.

N-((1-(1,4-Benzodioxan-2-ylmethyl)-4-phenylpiperidin-4-yl)methyl)-N-cyclopropylacetamide HCl

Structural Differences :

- Incorporates a benzodioxan ring and phenyl group on the piperidine.

- Hydrochloride salt formulation.

Key Findings :

- Available from 5 suppliers , indicating robust commercial/research interest .

- The benzodioxan moiety may improve blood-brain barrier penetration, relevant for CNS-targeted drugs.

Critical Analysis of Structural Modifications

- Chloro Substituents : Enhance molecular weight and lipophilicity but may compromise safety (e.g., discontinued status of compound) .

- Amino/Phenyl Groups: Increase solubility but introduce stability or toxicity trade-offs .

- Benzodioxan and Methoxyphenyl Moieties : Improve target engagement and bioavailability, as seen in and compounds .

Biological Activity

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological properties, and potential therapeutic implications.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group and a cyclopropyl group attached to an acetamide moiety. Its unique structure is believed to contribute to its biological activity, particularly in neurological contexts.

Muscarinic Receptor Antagonism

Research indicates that this compound acts as an antagonist at muscarinic receptors, specifically targeting muscarinic receptor 4 (M4). This receptor is implicated in various neurological disorders, including schizophrenia and Alzheimer's disease. The antagonistic action may provide therapeutic benefits by modulating cholinergic signaling pathways, which are often disrupted in these conditions.

Anti-inflammatory Properties

Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects. This suggests that the compound may also possess therapeutic potential in treating inflammatory conditions, possibly by inhibiting pro-inflammatory cytokine production or modulating immune responses.

Binding Affinity Studies

Binding affinity studies conducted using molecular docking and receptor binding assays have shown that this compound interacts effectively with various biological targets. For instance, it has been reported to have significant affinity for sigma receptors, particularly sigma1 receptors, which are involved in neuroprotection and modulation of pain pathways .

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals variations in their biological activities based on structural modifications. The following table summarizes key structural features and unique aspects of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)acetamide | Contains a piperidine ring and benzyl group | Lacks the cyclopropyl group |

| 2-chloro-N-benzylacetamide | Chlorinated acetamide derivative | Does not contain a piperidine moiety |

| N-(cyclopropylmethyl)piperidine | Cyclopropane-containing piperidine | Lacks the benzyl group |

This table highlights the significance of specific functional groups in determining the pharmacological properties of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Muscarinic Receptor Studies : A study evaluated the interaction of various derivatives at muscarinic receptors, demonstrating that modifications to the benzyl or cyclopropyl groups can significantly alter binding affinity and selectivity for M4 receptors.

- Sigma Receptor Affinity : Another research effort focused on synthesizing derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide, revealing high affinity for sigma1 receptors (Ki values around 3.90 nM), indicating potential for neuroprotective applications .

- Anti-inflammatory Effects : In vitro studies suggested that this compound could inhibit the production of inflammatory mediators in activated macrophages, supporting its potential use in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions starting from 1-benzylpiperidin-4-amine. For example, acylation with cyclopropane carbonyl chloride under anhydrous conditions yields the target compound. Key steps include:

- Amide bond formation : Reaction of 1-benzylpiperidin-4-amine with cyclopropanecarbonyl chloride in dichloromethane, using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry (e.g., piperidine ring substitution), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Q. What physicochemical properties are critical for experimental design with this compound?

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Classification : Similar piperidine derivatives exhibit acute oral toxicity (Category 4) and skin irritation .

- Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation via solvent-wet handling .

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult occupational health services .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence binding affinity to sigma-1 receptors?

Structure-activity relationship (SAR) studies on analogs reveal:

- Cyclopropyl Substitution : Enhances lipophilicity and steric bulk, improving receptor binding (e.g., Ki values <10 nM for sigma-1) compared to methyl groups .

- Piperidine Positioning : N-Benzyl substitution at the 4-position optimizes spatial orientation for receptor engagement, as shown in radioligand displacement assays .

Methodological Insight : Use competitive binding assays (³H-(+)-pentazocine for sigma-1) to quantify affinity shifts after structural tweaks .

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

Example: Discrepancies in IC₅₀ values for calcium channel modulation may arise from:

- Cell Line Variability : Primary neurons vs. transfected HEK cells exhibit differing receptor densities.

- Assay Conditions : Calcium flux assays (Fluo-4 dye) vs. patch-clamp electrophysiology yield divergent kinetics .

Resolution : Standardize models (e.g., SH-SY5Y neuroblastoma cells) and cross-validate with orthogonal assays .

Q. What in vivo models are suitable for studying its neuropharmacological effects, and what formulation challenges exist?

Q. How can computational modeling predict off-target interactions or metabolic pathways?

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 3A4 (CYP3A4), predicting N-dealkylation as a major metabolic route .

- Machine Learning : Train models on PubChem BioAssay data to flag potential kinase or transporter off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.